molecular formula C16H15FN4O B10965619 6-Amino-4-(4-fluorophenyl)-3-propyl-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile

6-Amino-4-(4-fluorophenyl)-3-propyl-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile

Cat. No.: B10965619
M. Wt: 298.31 g/mol
InChI Key: XEZHNAHOZITEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-AMINO-4-(4-FLUOROPHENYL)-3-PROPYL-4,7-DIHYDROISOXAZOLO[5,4-B]PYRIDIN-5-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes an isoxazolo[5,4-b]pyridine core, a fluorophenyl group, and a cyanide group

Preparation Methods

The synthesis of 6-AMINO-4-(4-FLUOROPHENYL)-3-PROPYL-4,7-DIHYDROISOXAZOLO[5,4-B]PYRIDIN-5-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazolo[5,4-b]pyridine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Addition of the Cyanide Group: The cyanide group is typically added via a nucleophilic substitution reaction, using reagents such as sodium cyanide or potassium cyanide.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

6-AMINO-4-(4-FLUOROPHENYL)-3-PROPYL-4,7-DIHYDROISOXAZOLO[5,4-B]PYRIDIN-5-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.

    Hydrolysis: The cyanide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or amides.

Scientific Research Applications

6-AMINO-4-(4-FLUOROPHENYL)-3-PROPYL-4,7-DIHYDROISOXAZOLO[5,4-B]PYRIDIN-5-YL CYANIDE has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(4-FLUOROPHENYL)-3-PROPYL-4,7-DIHYDROISOXAZOLO[5,4-B]PYRIDIN-5-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

6-AMINO-4-(4-FLUOROPHENYL)-3-PROPYL-4,7-DIHYDROISOXAZOLO[5,4-B]PYRIDIN-5-YL CYANIDE can be compared with other similar compounds, such as:

    Isoxazolo[5,4-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Fluorophenyl Compounds: Compounds with a fluorophenyl group exhibit unique properties due to the presence of the fluorine atom, which can influence their reactivity and interactions with biological targets.

    Cyanide-Containing Compounds:

Properties

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

6-amino-4-(4-fluorophenyl)-3-propyl-4,7-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C16H15FN4O/c1-2-3-12-14-13(9-4-6-10(17)7-5-9)11(8-18)15(19)20-16(14)22-21-12/h4-7,13,20H,2-3,19H2,1H3

InChI Key

XEZHNAHOZITEBU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC2=C1C(C(=C(N2)N)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.